9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate;hydrochloride
CAS No.: 672310-17-7
Cat. No.: VC2338101
Molecular Formula: C21H25ClN2O2
Molecular Weight: 372.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 672310-17-7 |
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Molecular Formula | C21H25ClN2O2 |
Molecular Weight | 372.9 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate;hydrochloride |
Standard InChI | InChI=1S/C21H24N2O2.ClH/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,14-15,20H,9-13,22H2,(H,23,24);1H |
Standard InChI Key | XRKFXSYIMQQQAU-UHFFFAOYSA-N |
SMILES | C1CC(CCC1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Canonical SMILES | C1CC(CCC1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Introduction
9H-Fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate;hydrochloride is a chemical compound that belongs to the carbamate family. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and incorporates a cyclohexyl group, which is a cyclic alkane. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its protective group properties.
Synthesis and Applications
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Synthesis: The synthesis of such carbamates typically involves the reaction of amines with carbamoyl chlorides or isocyanates in the presence of a base. The fluorene-based protecting group is often used to protect amino groups during peptide synthesis.
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Applications: These compounds are primarily used in peptide synthesis as protecting groups. The fluorenylmethyloxycarbonyl (Fmoc) group is widely used due to its ease of removal under mild conditions.
Safety and Handling
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Hazards: While specific hazard data for 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate;hydrochloride is not detailed, compounds of this nature can cause skin and eye irritation and may have respiratory effects. Handling should follow standard laboratory safety protocols.
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Storage: Typically stored in an inert atmosphere at room temperature.
Data Table
Property | Value | Reference |
---|---|---|
CAS Number | 672310-17-7 | |
Purity | 97% | |
Molecular Formula | Not specified | - |
Molecular Weight | Not specified | - |
Research Findings
Research on 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate;hydrochloride is limited, but compounds with similar structures are well-studied in the context of peptide synthesis. The use of fluorenylmethyloxycarbonyl (Fmoc) protecting groups is widespread due to their stability and ease of removal, which makes them ideal for solid-phase peptide synthesis.
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